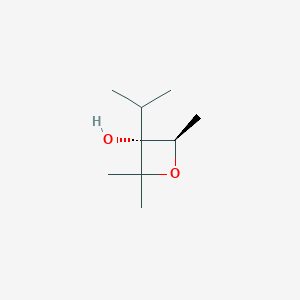

![molecular formula C6H10N4 B569905 3-Metil-5,6,7,8-tetrahidro-[1,2,4]triazolo[4,3-a]pirazina CAS No. 886886-04-0](/img/structure/B569905.png)

3-Metil-5,6,7,8-tetrahidro-[1,2,4]triazolo[4,3-a]pirazina

Descripción general

Descripción

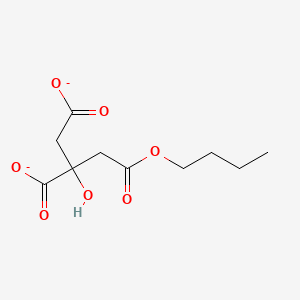

3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyrazine ring, with a methyl group attached to the triazole ring. It has a molecular formula of C6H10N4 and a molecular weight of 138.17 g/mol .

Aplicaciones Científicas De Investigación

3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibition and receptor binding.

Medicine: It has potential therapeutic applications, including antiviral, antibacterial, and antifungal activities.

Mecanismo De Acción

Target of Action

It is used as a pharmaceutical intermediate in the preparation of sitagliptin , which is a known inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4) . DPP-4 is involved in glucose metabolism and plays a significant role in the pathophysiology of type 2 diabetes .

Mode of Action

As an intermediate in the synthesis of sitagliptin , it may contribute to the overall mechanism of Sitagliptin, which works by inhibiting DPP-4 . This inhibition prolongs the action of incretin hormones, increasing insulin release and decreasing glucagon levels in the blood in a glucose-dependent manner .

Biochemical Pathways

As a precursor to sitagliptin , it may indirectly influence the incretin system, a group of metabolic hormones that stimulate a decrease in blood glucose levels .

Pharmacokinetics

As a pharmaceutical intermediate, its properties would be significantly altered during the synthesis of the final drug product, sitagliptin .

Result of Action

As a precursor to sitagliptin , it may contribute to the overall effects of Sitagliptin, which include improved control of blood glucose levels .

Action Environment

As a pharmaceutical intermediate, its stability and reactivity would be important considerations during the synthesis of sitagliptin .

Análisis Bioquímico

Biochemical Properties

3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of pharmaceutical agents. It interacts with enzymes such as dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. The compound’s interaction with DPP-4 inhibits the enzyme’s activity, leading to increased levels of incretin hormones that stimulate insulin secretion and lower blood glucose levels . Additionally, 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine can bind to various proteins, influencing their conformation and activity.

Cellular Effects

The effects of 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine on cellular processes are profound. It has been shown to modulate cell signaling pathways, particularly those involved in glucose homeostasis and insulin signaling. By inhibiting dipeptidyl peptidase-4, the compound enhances the activity of incretin hormones, which in turn promotes insulin secretion and improves glucose uptake by cells . This modulation of cell signaling pathways can lead to changes in gene expression, particularly genes involved in glucose metabolism and insulin sensitivity.

Molecular Mechanism

At the molecular level, 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine exerts its effects primarily through enzyme inhibition. The compound binds to the active site of dipeptidyl peptidase-4, preventing the enzyme from degrading incretin hormones . This inhibition results in prolonged incretin activity, which enhances insulin secretion and lowers blood glucose levels. Additionally, the compound may interact with other biomolecules, such as receptors and transporters, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that the compound maintains its inhibitory effects on dipeptidyl peptidase-4 over extended periods, although slight decreases in potency may occur due to gradual degradation.

Dosage Effects in Animal Models

The effects of 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine vary with different dosages in animal models. At low doses, the compound effectively inhibits dipeptidyl peptidase-4 and improves glucose tolerance without significant adverse effects . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms, which convert the compound into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels in the body.

Transport and Distribution

Within cells and tissues, 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target tissues, such as the pancreas and liver, where it exerts its effects on glucose metabolism. The compound’s distribution is also influenced by its solubility and affinity for cellular membranes.

Subcellular Localization

The subcellular localization of 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is critical for its activity. The compound is predominantly localized in the cytoplasm, where it interacts with dipeptidyl peptidase-4 and other cytoplasmic proteins . Post-translational modifications, such as phosphorylation, may also influence the compound’s localization and activity, directing it to specific cellular compartments or organelles.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyrazine with hydrazine hydrate in ethanol, followed by the addition of trifluoroacetic anhydride and methanesulfonic acid . The reaction mixture is then refluxed, and the product is isolated through distillation and purification steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of cost-effective and readily available reagents is crucial for industrial applications .

Análisis De Reacciones Químicas

Types of Reactions

3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The methyl group and other positions on the ring system can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Comparación Con Compuestos Similares

Similar Compounds

- 5,6,7,8-Tetrahydro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine

- 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid

- Sitagliptin Phosphate

- 8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

- 7-(2-chloropyrimidin-4-yl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Uniqueness

3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is unique due to its specific substitution pattern and the presence of a methyl group on the triazole ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Propiedades

IUPAC Name |

3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c1-5-8-9-6-4-7-2-3-10(5)6/h7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGHYZWPWNOJEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60680180 | |

| Record name | 3-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886886-04-0 | |

| Record name | 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886886-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

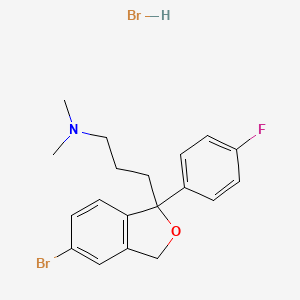

![Pyrido[2,3-e][1,4]oxazepine](/img/structure/B569830.png)

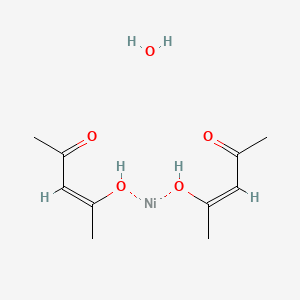

![2-[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl]-rac-TimololEther](/img/structure/B569842.png)